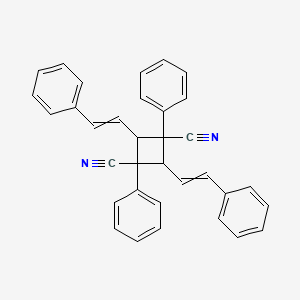
1,3-Diphenyl-2,4-bis(2-phenylethenyl)cyclobutane-1,3-dicarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Diphenyl-2,4-bis(2-phenylethenyl)cyclobutane-1,3-dicarbonitrile is a complex organic compound characterized by its cyclobutane ring structure with phenyl and phenylethenyl substituents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diphenyl-2,4-bis(2-phenylethenyl)cyclobutane-1,3-dicarbonitrile typically involves a multi-step process. One common method includes the dimerization of substituted phenylethenyl compounds under specific conditions such as photoirradiation. The reaction conditions often require the presence of catalysts and solvents to facilitate the formation of the cyclobutane ring.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and advanced catalytic systems are employed to scale up the production while maintaining the desired chemical properties.
化学反应分析
Types of Reactions
1,3-Diphenyl-2,4-bis(2-phenylethenyl)cyclobutane-1,3-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions may yield alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction can produce diols.
科学研究应用
1,3-Diphenyl-2,4-bis(2-phenylethenyl)cyclobutane-1,3-dicarbonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as a component in various chemical processes.
作用机制
The mechanism of action of 1,3-Diphenyl-2,4-bis(2-phenylethenyl)cyclobutane-1,3-dicarbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
1,3-Diphenylisobenzofuran: Known for its fluorescence properties and use as a probe for detecting reactive oxygen species.
Dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate: Synthesized through dimerization and studied for its molecular and crystal structures.
Uniqueness
1,3-Diphenyl-2,4-bis(2-phenylethenyl)cyclobutane-1,3-dicarbonitrile stands out due to its unique combination of phenyl and phenylethenyl groups, which confer distinct chemical and physical properties
属性
CAS 编号 |
188916-10-1 |
|---|---|
分子式 |
C34H26N2 |
分子量 |
462.6 g/mol |
IUPAC 名称 |
1,3-diphenyl-2,4-bis(2-phenylethenyl)cyclobutane-1,3-dicarbonitrile |
InChI |
InChI=1S/C34H26N2/c35-25-33(29-17-9-3-10-18-29)31(23-21-27-13-5-1-6-14-27)34(26-36,30-19-11-4-12-20-30)32(33)24-22-28-15-7-2-8-16-28/h1-24,31-32H |
InChI 键 |
FIJUTARNVOXKLQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C=CC2C(C(C2(C#N)C3=CC=CC=C3)C=CC4=CC=CC=C4)(C#N)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


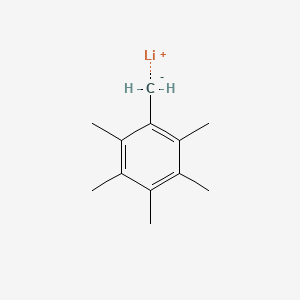
![1-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]pentan-1-one](/img/structure/B14263018.png)
![1-[3-(4-Chlorophenyl)-4,5-dihydro-1H-pyrazol-4-yl]pyrrolidin-2-one](/img/structure/B14263022.png)
![1,1'-[(2,5-Dimethyl-1,4-phenylene)bis(oxy)]bis(2-ethoxybenzene)](/img/structure/B14263030.png)
![S-{2-[(2-Phenylethyl)sulfanyl]ethyl} 2-methylprop-2-enethioate](/img/structure/B14263036.png)
![(Bicyclo[2.2.1]heptan-2-yl)(diethynyl)methylsilane](/img/structure/B14263047.png)
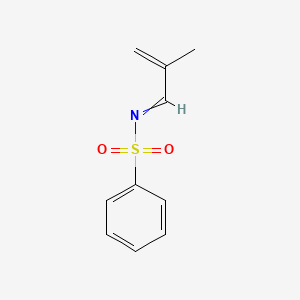

![4-Ethoxy-2-(1-ethoxycyclopropyl)-5,7-diphenylcyclopenta[b]pyran](/img/structure/B14263069.png)
![tert-butyl (4S)-4-[(S)-hydroxy-[(2S)-5-oxo-2H-furan-2-yl]methyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate](/img/structure/B14263071.png)
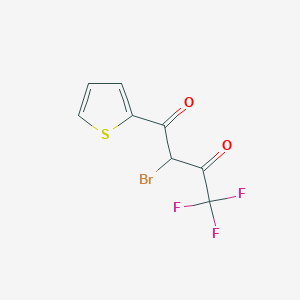
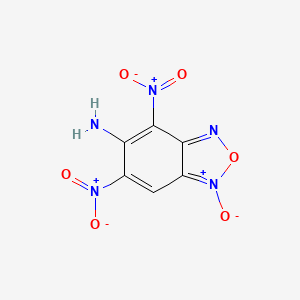
![Dodecane, 1,1'-[methylenebis(oxy)]bis-](/img/structure/B14263076.png)

